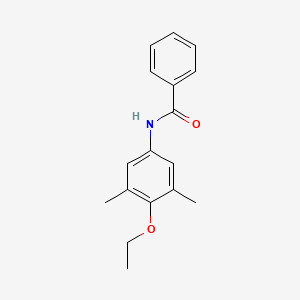![molecular formula C16H18F14O4Sn B14348203 Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane CAS No. 90499-38-0](/img/structure/B14348203.png)
Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane is a chemical compound known for its unique properties and applications. It is a member of the organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound is particularly notable for its fluorinated side chains, which impart distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane typically involves the reaction of dibutyltin oxide with 2,2,3,3,4,4,4-heptafluorobutanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
(Bu2SnO)+2(C4H2F7COOH)→(Bu2Sn(OCOC4H2F7)2)+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction is typically carried out in large reactors with precise temperature and pressure control.
Análisis De Reacciones Químicas
Types of Reactions
Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The fluorinated side chains can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibutyltin dichloride, while substitution reactions can produce a variety of organotin derivatives.
Aplicaciones Científicas De Investigación
Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty polymers and coatings due to its unique properties.
Mecanismo De Acción
The mechanism of action of Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane involves its interaction with molecular targets such as enzymes and receptors. The fluorinated side chains enhance its binding affinity and specificity, allowing it to modulate various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Dibutyltin dichloride
- Dibutyltin oxide
- Dibutyltin diacetate
Uniqueness
Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane is unique due to its fluorinated side chains, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability, reactivity, and specificity.
Propiedades
Número CAS |
90499-38-0 |
|---|---|
Fórmula molecular |
C16H18F14O4Sn |
Peso molecular |
659.0 g/mol |
Nombre IUPAC |
[dibutyl(2,2,3,3,4,4,4-heptafluorobutanoyloxy)stannyl] 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/2C4HF7O2.2C4H9.Sn/c2*5-2(6,1(12)13)3(7,8)4(9,10)11;2*1-3-4-2;/h2*(H,12,13);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
TXNFKCTYDDKVDE-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(OC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14348127.png)
![1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14348141.png)

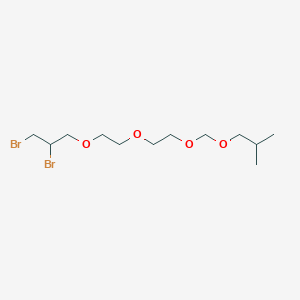

![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)
![3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane](/img/structure/B14348190.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
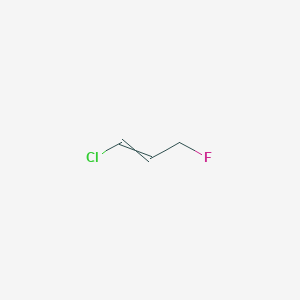
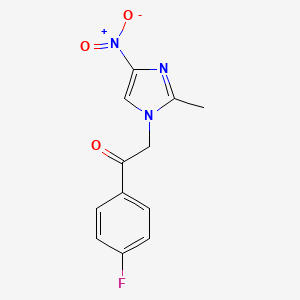
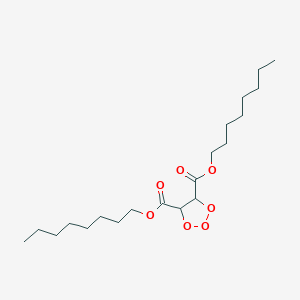
![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)
